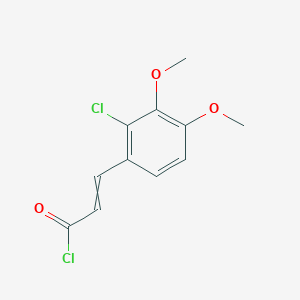![molecular formula C16H8F6O3 B067455 2-[3,5-Bis(trifluoromethyl)benzoyl]benzoic acid CAS No. 175278-06-5](/img/structure/B67455.png)
2-[3,5-Bis(trifluoromethyl)benzoyl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to 2-[3,5-Bis(trifluoromethyl)benzoyl]benzoic acid often involves multi-step chemical processes. For instance, 3,5-Bis(Trifluoromethyl)Benzoyl Chloride, an important intermediate in drug synthesis, can be prepared from 1,3-bis(trifluoromethyl)benzene through a series of bromination, carboxylation, and chlorination steps, yielding a total yield of 61.7% under optimized conditions. These steps illustrate the complexity and efficiency of synthesizing trifluoromethylated aromatic compounds (Zhou Xiao-rui, 2006).
Molecular Structure Analysis
Molecular structure analysis of such compounds often involves advanced spectroscopic techniques. For example, the structural characterization of 3,5-bis(aminomethyl)benzoic acid, through IR, 1H NMR, and elemental analysis, showcases the methodologies used to confirm the molecular structure of synthesized compounds. These techniques are crucial for confirming the presence of the trifluoromethyl groups and the overall molecular framework (G. Yong, 2010).
科学的研究の応用
LC-MS/MS Study of Degradation Processes
Research conducted by Barchańska et al. (2019) employed liquid chromatography coupled with mass spectrometry (LC-MS/MS) to study the stability and degradation pathways of nitisinone, a compound related to the triketone family, which includes 2-[3,5-Bis(trifluoromethyl)benzoyl]benzoic acid derivatives. The study revealed that nitisinone's stability increases with the pH of the solution and identified two major stable degradation products under specific conditions, contributing to a better understanding of the risks and benefits of its medical application (Barchańska, Rola, Szczepankiewicz, & Mrachacz, 2019).
Synthesis and Application of Benzoic Acid Derivatives
A review by Tjahjono et al. (2022) on the synthesis, characterization, and application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic acid, a novel salicylic acid derivative, highlights the potential of these compounds as alternatives for existing drugs due to their beneficial properties, including COX-2 specificity and a favorable toxicity profile. This underscores the significance of benzoic acid derivatives in developing new pharmaceuticals (Tjahjono, Caroline, Foe, Karnati, Ergün, Esar, Wijaya, Hadinugroho, Kusindarta, & Wihadmadyatami, 2022).
Benzoic Acid in Food and Feed Additives
Mao et al. (2019) reviewed the use of benzoic acid as an antibacterial and antifungal preservative in foods and feeds, noting its potential to improve growth and health by promoting gut functions. This study highlights the importance of understanding the effects of benzoic acid on gut functions, which could inform its optimal use in food and feed additives (Mao, Yang, Chen, Yu, & He, 2019).
Antituberculosis Study of Organotin(IV) Complexes
Research by Iqbal, Ali, & Shahzadi (2015) reviewed the antituberculosis activity of organotin complexes, including those of benzoic acid derivatives, highlighting their significant antituberculosis potential. This suggests the importance of these compounds in developing new antituberculosis agents (Iqbal, Ali, & Shahzadi, 2015).
Maximum Permissible Concentrations for Benzoic Acid
Zholdakova et al. (2021) discussed adjusting the maximum permissible concentrations (MPCs) for benzoic acid and sodium benzoate in water based on modern literature data. This research is crucial for environmental safety and public health, offering insights into the regulation of benzoic acid and its derivatives in water resources (Zholdakova, Sinitsyna, Kharchevnikova, Pechnikova, Mamonov, & Belyaeva, 2021).
Safety And Hazards
特性
IUPAC Name |
2-[3,5-bis(trifluoromethyl)benzoyl]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8F6O3/c17-15(18,19)9-5-8(6-10(7-9)16(20,21)22)13(23)11-3-1-2-4-12(11)14(24)25/h1-7H,(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQIQATUQTRCGCT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8F6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20371143 |
Source


|
| Record name | 2-[3,5-bis(trifluoromethyl)benzoyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3,5-Bis(trifluoromethyl)benzoyl]benzoic acid | |
CAS RN |
175278-06-5 |
Source


|
| Record name | 2-[3,5-bis(trifluoromethyl)benzoyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[3,5-Bis(trifluoromethyl)benzoyl]benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![(3R,5S)-7-[4-(4-fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)-3-pyridinyl]-3,5-dihydroxy-6-heptenoic acid](/img/structure/B67398.png)
![6-methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B67403.png)

